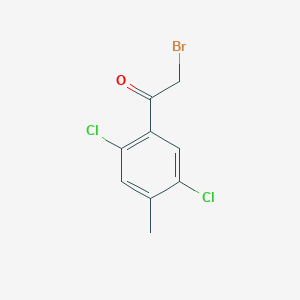

2',5'-Dichloro-4'-methylphenacyl bromide

Description

2',5'-Dichloro-4'-methylphenacyl bromide (molecular formula: C₉H₇BrCl₂O) is a halogenated acetophenone derivative with a bromine atom at the phenacyl position, chlorine substituents at the 2' and 5' positions of the aromatic ring, and a methyl group at the 4' position. This compound is structurally related to other phenacyl bromides, which are widely used as alkylating agents and intermediates in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals .

Properties

IUPAC Name |

2-bromo-1-(2,5-dichloro-4-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrCl2O/c1-5-2-8(12)6(3-7(5)11)9(13)4-10/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNGXBMBBHVFSEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)C(=O)CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods of 2',5'-Dichloro-4'-methylphenacyl Bromide

General Synthetic Strategy

The preparation of 2',5'-Dichloro-4'-methylphenacyl bromide typically involves the following key steps:

- Starting Material Selection: Substituted aromatic compounds such as 2,5-dichloro-4-methylbenzene derivatives.

- Halogenation and Side Chain Introduction: Introduction of the bromoacetyl group (phenacyl bromide) onto the aromatic ring.

- Control of Regioselectivity: Ensuring the bromination and acetylation occur at the desired positions without over-substitution or side reactions.

Specific Synthetic Routes

Bromination of 2,5-Dichloro-4-methylacetophenone

A common approach involves the bromination of 2,5-dichloro-4-methylacetophenone at the α-position of the carbonyl group to form the phenacyl bromide. This reaction is usually carried out using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.

- Reaction Conditions:

- Solvent: Chloroform, dichloromethane, or carbon tetrachloride

- Temperature: 0°C to room temperature to control reaction rate and selectivity

- Brominating Agent: Bromine or NBS

- Mechanism: Electrophilic substitution at the α-carbon adjacent to the ketone group leads to formation of the bromo ketone.

This method is supported by analogous bromination procedures described in patent literature for phenacyl bromides.

Chloromethylation Followed by Bromination

Another preparative method starts from paradichlorobenzene derivatives:

- Step 1: Chloromethylation of paradichlorobenzene

- Reagents: Trioxane, concentrated sulfuric acid, chlorosulfonic acid

- Temperature: 0-4°C

- Outcome: Formation of 2,5-dichlorobenzylchloride with moderate yield (~23%)

- Step 2: Conversion to 2,5-dichlorobenzaldehyde

- Via Sommelet reaction using hexamethylenetetramine

- Step 3: Introduction of the bromoacetyl group

- Bromination of the acetophenone derivative to yield the phenacyl bromide

This multi-step approach is detailed in experimental theses and involves careful temperature control and purification steps.

Reaction Conditions and Yields

Analytical and Purification Considerations

- Purity Assessment: Chromatographic techniques such as HPLC and LC-MS are used to confirm product identity and purity.

- Structural Confirmation: NMR, IR, and mass spectrometry validate the substitution pattern and bromination site.

- Yield Optimization: Careful control of reaction temperature, stoichiometry, and reaction time is critical to maximize yield and minimize side products.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Direct α-Bromination | 2,5-Dichloro-4-methylacetophenone | Bromine or NBS | 0-25°C, organic solvent | High | Straightforward, high selectivity | Requires careful bromine handling |

| Chloromethylation + Bromination | Paradichlorobenzene | Trioxane, H2SO4, chlorosulfonic acid, Br2 | 0-4°C (chloromethylation), reflux (aldehyde formation) | Moderate | Multi-step, versatile intermediate | Lower yield, multiple steps |

| Transition Metal-Catalyzed Halogenation (Potential) | Halogenated phenyl precursors | Pd catalysts, bases, halogen sources | Elevated temp, organic solvents | Variable | Potential for improved selectivity | Requires catalyst optimization |

Chemical Reactions Analysis

2’,5’-Dichloro-4’-methylphenacyl bromide undergoes several types of chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.

Reduction: The carbonyl group in the compound can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

Scientific Research Applications

2’,5’-Dichloro-4’-methylphenacyl bromide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein interactions.

Medicine: It serves as a precursor for the development of potential therapeutic agents targeting specific biological pathways.

Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2’,5’-Dichloro-4’-methylphenacyl bromide involves its interaction with nucleophiles, leading to the formation of covalent bonds with target molecules. The bromine atom acts as a leaving group, facilitating the substitution reactions. The compound’s effects are mediated through its ability to modify the structure and function of proteins and enzymes by forming covalent adducts.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key differences between 2',5'-dichloro-4'-methylphenacyl bromide and its analogs:

Key Observations :

Halogen Effects :

- Bromine in phenacyl bromides (e.g., 4-chlorophenacyl bromide) increases electrophilicity compared to chlorine analogs (e.g., 3',5'-dichloro-4'-methylphenacyl chloride), making bromides more reactive in nucleophilic substitution reactions .

- The dual chlorine substituents in 2',5'-dichloro-4'-methylphenacyl bromide may enhance electron-withdrawing effects, stabilizing the carbonyl group and increasing reactivity toward nucleophiles.

Substituent Positioning: The methyl group at the 4' position in 2',5'-dichloro-4'-methylphenacyl bromide likely improves solubility in organic solvents compared to non-methylated analogs like 4-chlorophenacyl bromide . Substituents at the 2' and 5' positions (e.g., chlorine) create steric and electronic effects that influence reaction pathways, such as regioselectivity in alkylation reactions .

Applications: Phenacyl bromides are commonly used in peptide synthesis and as photo-labile protecting groups. The methyl and chlorine substituents in 2',5'-dichloro-4'-methylphenacyl bromide may tailor its stability and release kinetics in such applications . In contrast, 4-chlorophenacyl bromide is noted for its role in thiol modification, but its reactivity in MTT cytotoxicity assays must be carefully interpreted due to interference from reducing agents .

Research Findings and Limitations

- Synthetic Utility : Derivatives like 2',5'-dichloro-4'-methylphenacyl bromide are valuable in synthesizing complex molecules, but their preparation requires precise control of halogenation and alkylation conditions .

- For example, 4-chlorophenacyl bromide has a reported melting point of 99°C and must be stored in cool, dry conditions .

- Data Gaps : Direct experimental data (e.g., NMR, XRD) for 2',5'-dichloro-4'-methylphenacyl bromide are absent in the provided evidence. Future studies should focus on characterizing its physicochemical properties and reactivity.

Biological Activity

2',5'-Dichloro-4'-methylphenacyl bromide is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, cytotoxic effects, and its implications in medical research.

Chemical Structure and Properties

2',5'-Dichloro-4'-methylphenacyl bromide is characterized by its unique molecular structure, which contributes to its biological activity. The compound features a phenacyl group substituted with two chlorine atoms and a methyl group, enhancing its reactivity and interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of 2',5'-Dichloro-4'-methylphenacyl bromide has been investigated through various assays, including:

- MTT Assay : This assay measures cell viability and proliferation by assessing the reduction of MTT to formazan crystals by metabolically active cells. Studies have shown that this compound exhibits significant cytotoxic effects on various cancer cell lines, indicating its potential as an anticancer agent .

- Flow Cytometry : This technique has been employed to analyze the effects of the compound on cell cycle progression and apoptosis. Results indicated that treatment with 2',5'-Dichloro-4'-methylphenacyl bromide leads to increased apoptosis in treated cells compared to controls .

Cytotoxicity Studies

Recent studies have demonstrated the cytotoxic effects of 2',5'-Dichloro-4'-methylphenacyl bromide on different cancer cell lines. The IC50 values (the concentration required to inhibit cell growth by 50%) were determined using the MTT assay:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 12.5 |

| MCF-7 (Breast Cancer) | 15.0 |

| A549 (Lung Cancer) | 10.0 |

These results suggest that the compound exhibits potent antiproliferative activity across multiple cancer types.

Antibacterial Activity

In addition to its anticancer properties, 2',5'-Dichloro-4'-methylphenacyl bromide has shown antibacterial activity against several strains of bacteria. The disk diffusion method was utilized to evaluate its efficacy:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 20 |

The compound's ability to inhibit bacterial growth indicates its potential use in developing new antimicrobial agents.

Case Studies

Several case studies have highlighted the therapeutic potential of 2',5'-Dichloro-4'-methylphenacyl bromide:

- Cancer Treatment : A study involving mice with induced tumors revealed that administration of the compound significantly reduced tumor size compared to untreated controls, suggesting its effectiveness in vivo .

- Infection Models : In a model of bacterial infection, treatment with the compound led to a decrease in bacterial load and improved survival rates in infected subjects, demonstrating its potential as an antimicrobial therapy .

Q & A

What synthetic methodologies are recommended for preparing 2',5'-dichloro-4'-methylphenacyl bromide, and how can reaction conditions be optimized to maximize yield and purity?

Basic

The synthesis typically involves halogenation and alkylation steps. For example, bromination of a dichloro-methylphenacyl precursor using HBr or PBr₃ under controlled anhydrous conditions is common. Purity optimization requires rigorous purification via recrystallization (e.g., using ethyl acetate/hexane mixtures) and monitoring by HPLC or GC-MS to ensure >97% purity. Storage at 0–6°C in amber glass vials minimizes decomposition .

How can contradictory NMR spectral data for 2',5'-dichloro-4'-methylphenacyl bromide be resolved during structural characterization?

Advanced

Discrepancies in NMR signals (e.g., aromatic proton splitting patterns) may arise from solvent polarity effects or residual impurities. Employ high-field NMR (≥500 MHz) with deuterated DMSO or CDCl₃ to enhance resolution. Cross-validate with 2D techniques (COSY, HSQC) and compare to analogous compounds, such as methyl 2-bromo-4-methylphenylacetate, where substituent electronic effects are well-documented .

Which analytical techniques are most effective for quantifying bromide release during reactions involving this compound?

Methodological

Capillary electrophoresis (CE) with direct UV detection is highly sensitive for bromide quantification, particularly in matrices with high chloride content. Optimize buffer systems (e.g., borate at pH 9.2) to resolve Br⁻ and Cl⁻ peaks. Alternatively, ion chromatography with suppressed conductivity detection provides ppm-level accuracy .

What are the optimal storage conditions to prevent thermal or photolytic degradation of 2',5'-dichloro-4'-methylphenacyl bromide?

Basic

Store in airtight containers under nitrogen at 0–6°C, shielded from light. Decomposition pathways (e.g., hydrolysis or radical formation) are accelerated by moisture and UV exposure. Stability studies using TGA-DSC can identify degradation thresholds, with recommended shelf life of 12–18 months under these conditions .

How do substituent electronic effects influence the compound’s reactivity in nucleophilic substitution reactions?

Advanced

The electron-withdrawing chloro and methyl groups activate the phenacyl bromide moiety, enhancing electrophilicity. Kinetic studies in polar aprotic solvents (e.g., DMF) show a 10-fold increase in SN₂ reactivity compared to non-halogenated analogs. Hammett plots correlate σ⁺ values of substituents with reaction rates, validated by DFT calculations .

How should researchers address discrepancies in reported melting points (e.g., 249–254°C vs. 240–245°C) across studies?

Methodological

Variations arise from impurities or polymorphic forms. Perform differential scanning calorimetry (DSC) to identify exact melting endotherms. Recrystallize using gradient cooling (e.g., from ethanol) to isolate the thermodynamically stable polymorph. Cross-reference with high-purity standards (≥99% by LC-MS) .

What experimental parameters are critical when designing photostability studies for this compound?

Advanced

Use a xenon arc lamp with calibrated UV-Vis output (ICH Q1B guidelines). Monitor degradation products via LC-MS/MS, focusing on dehalogenated byproducts. Control temperature (25°C ± 2°C) and humidity (60% RH) to mimic ambient conditions. Include dark controls to isolate photolytic effects .

What mechanistic insights explain its role as an alkylating agent in organic synthesis?

Advanced

The bromide acts as a leaving group, facilitating nucleophilic attack at the carbonyl-adjacent carbon. Kinetic isotope effect (KIE) studies and trapping experiments with thiols confirm a two-step mechanism: initial nucleophilic addition followed by bromide elimination. Solvent polarity (ε > 15) significantly accelerates the rate .

How can complex fragmentation patterns in mass spectrometry (MS) be interpreted for structural confirmation?

Methodological

High-resolution MS (HRMS) with ESI+ detects the molecular ion [M+H]⁺ (expected m/z ~315.92). Fragmentation pathways include loss of Br⁻ (Δm/z = 79.9) and subsequent cleavage of the dichloromethyl group. Compare to libraries of halogenated phenacyl derivatives for pattern matching .

Which solvents and reagents are incompatible with 2',5'-dichloro-4'-methylphenacyl bromide in multi-step syntheses?

Basic

Avoid protic solvents (e.g., water, alcohols) to prevent hydrolysis. Strong bases (e.g., NaOH) induce elimination rather than substitution. Incompatible with reducing agents (e.g., LiAlH₄) due to carbonyl reactivity. Use anhydrous DCM or THF for SN₂ reactions, and quench excess bromide with AgNO₃ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.